molecular formula C11H9ClN2O3 B1397292 Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 657424-68-5

Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No. B1397292
M. Wt: 252.65 g/mol
InChI Key: ONCZLBBDZXXFEE-UHFFFAOYSA-N
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Description

Compounds like “Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate” belong to a class of organic compounds known as oxadiazoles . Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For example, a related compound, “5-(3-chlorophenyl)-1,3,4-oxadiazol-2-thiol”, was synthesized from 3-chlorobenzoic acid through several steps, including the formation of ethyl 3-chlorobenzoate and 3-chlorobenzohydrazide .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For instance, oxadiazoles can undergo various reactions, including nucleophilic substitution, reduction, and cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through experimental methods or predicted using computational chemistry .

Scientific Research Applications

Synthesis and Chemical Applications

Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate has been explored for its potential in chemical synthesis. For instance, it serves as a versatile building block in medicinal chemistry, being used in the preparation of derivatives through mild reaction conditions. This compound is part of a new series of bifunctional 3,5-disubstituted 1,2,4-oxadiazole building blocks, integrated into biologically relevant molecules (Ž. Jakopin, 2018).

Biological Screening

The biological screening of novel derivatives incorporating this compound has been conducted. For instance, derivatives have been synthesized and evaluated for in vitro antibacterial activity against various strains and in vitro antifungal activity (P. Kulkarni et al., 2021). Additionally, its role in synthesizing compounds with potential pharmacological importance has been studied, including antimicrobial activities (D. Achutha et al., 2017).

Antimicrobial Assessment

Several studies have assessed the antimicrobial potential of compounds derived from Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate. For instance, Schiff bases synthesized from this compound showed moderate inhibition of bacterial strains (A. Rehman et al., 2016). Additionally, Ethyl 1-aminotetrazole-5-carboxylate, which can be synthesized from similar compounds, has shown antimicrobial properties (M. Taha & S. M. El-Badry, 2010).

Methodology Development in Organic Chemistry

This compound has been instrumental in developing efficient preparation methods for other chemical entities. For example, amidoximes reactions with ethyl chlorooxalate, related to ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate, have been explored to develop methods for synthesizing ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates (A. A. Voronova et al., 2014).

Safety And Hazards

The safety and hazards of a compound can be assessed through toxicological studies and by referring to its Material Safety Data Sheet (MSDS). For example, a related compound, “2-(3-Chlorophenyl)ethylamine”, was found to cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-2-16-11(15)9-13-10(17-14-9)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCZLBBDZXXFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718599
Record name Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate

CAS RN

657424-68-5
Record name Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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